Isochlorogenic acid A

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide isochlorogénique A peut être synthétisé par des réactions d'estérification impliquant l'acide quinique et l'acide caféique. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique, et est menée sous reflux pour faciliter le processus d'estérification.

Méthodes de production industrielle : Dans les milieux industriels, l'acide isochlorogénique A est souvent extrait de sources végétales en utilisant de la résine macroporeuse et une chromatographie préparative à moyenne et basse pression . Le processus implique :

Extraction : Le matériel végétal est extrait en utilisant des solvants comme l'éthanol.

Purification : L'extrait est ensuite purifié en utilisant de la résine macroporeuse pour isoler l'acide isochlorogénique A.

Chromatographie : La chromatographie préparative à moyenne et basse pression est utilisée pour obtenir des niveaux de pureté élevés du composé.

Analyse Des Réactions Chimiques

Types de réactions : L'acide isochlorogénique A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de différents esters et éthers.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les chlorures d'acyle et les halogénoalcanes sont utilisés en conditions basiques ou acides.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Divers esters et éthers selon les substituants utilisés.

4. Applications de la recherche scientifique

L'acide isochlorogénique A a une large gamme d'applications de recherche scientifique :

Médecine : Enquêté pour son potentiel dans le traitement de la thrombocytopénie induite par les radiations en favorisant la différenciation et la maturation des mégacaryocytes.

5. Mécanisme d'action

L'acide isochlorogénique A exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : Il piège les radicaux libres et inhibe le stress oxydatif.

Activité anti-inflammatoire : Il module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires.

Activité antimicrobienne : Il perturbe les parois cellulaires et les membranes des micro-organismes, conduisant à la mort cellulaire.

Activité hypoglycémique : Il inhibe les enzymes impliquées dans le métabolisme du glucose, réduisant ainsi la glycémie.

Activité neuroprotectrice : Il protège les neurones des dommages oxydatifs et de l'apoptose.

Activité cardioprotectrice : Il améliore la fonction endothéliale et réduit le risque d'athérosclérose.

Applications De Recherche Scientifique

Platelet Production Induction

Recent studies have highlighted ICA-A as a promising agent for inducing platelet production, particularly in the context of radiation-induced thrombocytopenia (RIT). A study utilized deep learning algorithms to identify ICA-A as a candidate that significantly enhances megakaryocyte differentiation and maturation, leading to increased platelet production in vitro. The hybrid neural network model achieved an accuracy of 98.3% in predicting the efficacy of ICA-A, surpassing other tested compounds . This suggests its potential as a therapeutic agent for patients undergoing radiation therapy who are at risk of severe thrombocytopenia.

Anti-Inflammatory Effects

ICA-A exhibits notable anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 while increasing anti-inflammatory cytokines like IL-10 in various experimental models . For instance, in chicken fallopian tubes, ICA-A administration resulted in a significant attenuation of inflammatory responses induced by pathogens . These findings indicate its potential utility in treating inflammatory diseases.

Antioxidant Activity

This compound demonstrates strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Studies have indicated that ICA-A can neutralize free radicals and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) . This property is particularly beneficial in conditions characterized by oxidative damage, including neurodegenerative diseases and aging.

Antimicrobial Properties

The antimicrobial effects of ICA-A have been documented against various pathogens. Research shows that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Salmonella enteritidis, suggesting its potential application in food safety and preservation . The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, leading to cell death.

Clinical Trials and Research

Clinical studies are underway to evaluate the safety and efficacy of ICA-A in various therapeutic contexts. For example, its role in sepsis treatment is being explored through clinical trials involving extracts rich in ICA-A .

Data Table: Summary of Applications

Mécanisme D'action

Isochlorogenic acid A exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Activity: It disrupts microbial cell walls and membranes, leading to cell death.

Hypoglycemic Activity: It inhibits enzymes involved in glucose metabolism, thereby reducing blood sugar levels.

Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis.

Cardiovascular Protective Activity: It improves endothelial function and reduces the risk of atherosclerosis.

Comparaison Avec Des Composés Similaires

L'acide isochlorogénique A fait partie d'un groupe de composés connus sous le nom d'acides dicaffeoylquiniques. Des composés similaires comprennent :

- Acide isochlorogénique B (acide 3,4-dicaffeoylquinique)

- Acide isochlorogénique C (acide 4,5-dicaffeoylquinique)

Unicité :

- L'acide isochlorogénique A est unique dans son arrangement spécifique de groupes caféoyle, ce qui contribue à ses activités biologiques distinctes.

- Comparé aux acides isochlorogéniques B et C, l'acide isochlorogénique A a montré une efficacité plus élevée dans certains tests biologiques, tels que la promotion de la différenciation et de la maturation des mégacaryocytes .

En comprenant les propriétés et les applications détaillées de l'acide isochlorogénique A, les chercheurs peuvent explorer davantage son potentiel dans divers domaines scientifiques et industriels.

Activité Biologique

Isochlorogenic acid A (IcA) is a polyphenolic compound predominantly found in various plants, particularly those used in traditional medicine. Its biological activities have been the subject of extensive research, revealing significant anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

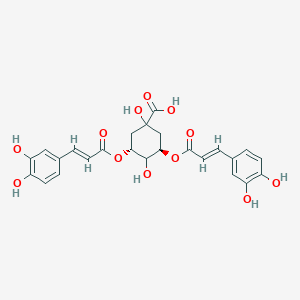

Chemical Structure and Properties

This compound is a derivative of chlorogenic acid, characterized by its unique structure that includes multiple hydroxyl groups contributing to its bioactivity. Its chemical formula is , and it exists in various forms, including glucosides and esters.

1. Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of IcA. It has been shown to modulate key inflammatory pathways:

- Cytokine Modulation : IcA significantly reduces levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while enhancing anti-inflammatory cytokines like IL-10. This modulation helps alleviate inflammation in various models, including murine and in vitro systems .

- Pathway Inhibition : IcA inhibits the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. By preventing the phosphorylation of IκB and subsequent nuclear translocation of NF-κB, IcA effectively reduces inflammation .

2. Antioxidant Properties

IcA exhibits potent antioxidant activity, which is critical for protecting cells from oxidative stress:

- Free Radical Scavenging : Studies indicate that IcA can neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components .

- Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further contributing to its protective effects against oxidative stress .

3. Antimicrobial Activity

Research has demonstrated that IcA possesses significant antimicrobial properties:

- Bacterial Inhibition : IcA has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .

- Fungal Activity : Studies also report antifungal effects against pathogens like Candida albicans, suggesting its potential use in treating fungal infections .

4. Potential Anticancer Effects

Emerging evidence suggests that IcA may have anticancer properties:

- Cell Proliferation Inhibition : IcA has been shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest in various cancer cell lines .

- Mechanistic Insights : It appears to exert its effects through modulation of signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Anti-inflammatory Study in Mice : A study investigated the effects of IcA on inflammation induced by lipopolysaccharides (LPS) in mice. Results showed a significant reduction in serum levels of pro-inflammatory cytokines and improved histopathological outcomes in treated animals compared to controls .

- Antioxidant Efficacy in Diabetic Rats : In a diabetic model, IcA treatment resulted in decreased oxidative stress markers and improved glucose metabolism, highlighting its potential as a therapeutic agent for managing diabetes-related complications .

- Antimicrobial Activity Assessment : In vitro tests demonstrated that IcA inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table

The following table summarizes key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying isochlorogenic acid A in plant extracts?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for precise quantification. For multi-component analysis, the quantitative analysis of multi-components by a single marker (QAMS) method can be applied, using relative calibration factors (RCFs) to validate accuracy. For example, RCFs for this compound relative to chlorogenic acid were reported as 0.918, with RSD <2.5% . Method validation should include linearity, precision, and recovery rates, as demonstrated in studies on Valeriana jatamansi .

Q. Which in vitro models are suitable for evaluating the antioxidant activity of this compound?

Spectrophotometric assays (e.g., DPPH, ·OH, and O₂⁻ scavenging) are standard for assessing antioxidant capacity. Zebrafish models are effective for in vivo studies, where oxidative stress markers like SOD, CAT, GSH, and MDA levels can be measured. For cell-based assays, HEK 293T cells exposed to H₂O₂-induced oxidative damage are validated models .

Advanced Research Questions

Q. How can researchers profile the metabolic fate of this compound in vivo?

Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-Exactive Orbitrap MS) is optimal for metabolite identification. Rats administered this compound (200 mg/kg) show 33 metabolites in plasma, urine, and feces. Key metabolic pathways include hydrolysis, dehydroxylation, hydrogenation, and conjugations (e.g., glucuronidation, sulfation). Solid-phase extraction (SPE) is critical for sample pretreatment .

Q. What experimental designs address discrepancies in antioxidant activity data across different assays?

Contradictions in scavenging efficiency (e.g., higher DPPH activity vs. lower O₂⁻ inhibition) may arise from assay-specific reaction mechanisms. Use orthogonal methods, such as combining chemical assays (e.g., FRAP, ABTS) with cell-based models (e.g., HEK 293T or zebrafish), to validate results. Statistical tools like clustering heat maps and grey correlation analysis (GRA) can resolve variability in multi-component systems .

Q. How should pharmacokinetic studies of this compound be structured to ensure reproducibility?

Administer this compound orally (e.g., 200 mg/kg in rats) and collect plasma, urine, and feces at timed intervals. Use SPE for sample cleanup and HPLC/Q-TOF MS for quantifying parent compounds and metabolites. Pharmacokinetic parameters (e.g., Tₘₐₓ, Cₘₐₓ, AUC) should be calculated for dominant metabolites like M11, a hydrolyzed and dehydroxylated derivative .

Q. What strategies validate multi-component quantification in complex matrices like herbal extracts?

The QAMS method with RCFs ensures accuracy in multi-component analysis. For example, RCFs for this compound, B, and C relative to chlorogenic acid were established as 0.918, 0.935, and 0.865, respectively. Validate using external standard methods (ESM) and confirm linearity (R² >0.99) across concentration ranges (e.g., 0.084–7.302 mg/g in P. forrestii) .

Data Interpretation & Mechanistic Questions

Q. How can researchers investigate synergistic effects of this compound with other phenolic compounds?

Co-occurring compounds like neochlorogenic acid, cryptochlorogenic acid, and rutin often enhance antioxidant activity. Use correlation analysis (e.g., Pearson coefficients >0.92 between chlorogenic acid isomers) and combinatorial in vitro assays to identify synergies. For example, this compound and B in Malus sieboldii extracts showed additive effects in upregulating SOD and CAT mRNA .

Q. What statistical approaches are recommended for handling variability in multi-component studies?

Techniques like cluster heat maps, principal component analysis (PCA), and technique for order preference by similarity to ideal solution (TOPSIS) effectively rank sample quality based on component profiles. For example, TOPSIS analysis of six bioactive markers in P. forrestii identified S5 and S10 as high-quality batches .

Q. Technical Validation & Reproducibility

Q. How to ensure method reproducibility in metabolite identification studies?

Adhere to metabolomic workflows using software like Xcalibur™ and Compound Discoverer™ for peak alignment and fragmentation pattern matching. Report mass error thresholds (<5 ppm) and fragment ion matches (>80%) for metabolite annotation .

Q. What criteria validate the purity of this compound reference standards?

Standards should have >95% purity, verified by HPLC-UV/ELSD and characterized via NMR and HRMS. Storage at 2–8°C in amber vials ensures stability over three years .

Propriétés

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.